2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol
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Overview
Description
2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol is an organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, and two chlorine atoms substituted at the 4 and 6 positions of a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol typically involves the following steps:
Formation of the Cyclopropylmethyl Moiety: This can be achieved through the cyclopropanation of suitable alkenes using reagents such as diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol can undergo various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenols.
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol is unique due to the presence of both the cyclopropylmethyl moiety and the dichloro substitution on the phenol ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,9,14H,1-2,13H2 |
InChI Key |
AGIHZLJCULMMKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C(=CC(=C2)Cl)Cl)O)N |
Origin of Product |
United States |
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